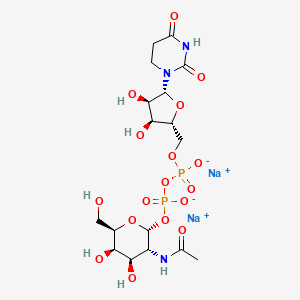
UDP-N-acetyl-D-galactosamine (disodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UDP-N-acetyl-D-galactosamine (disodium salt) is a sugar nucleotide that serves as a donor substrate for N-acetylgalactosaminyltransferases. These enzymes transfer N-acetyl-D-galactosamine residues to acceptor molecules, playing a crucial role in the biosynthesis of glycoproteins and glycolipids. This compound is essential in various biological processes, including cell signaling, immune response, and protein glycosylation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of UDP-N-acetyl-D-galactosamine (disodium salt) typically involves the enzymatic conversion of uridine diphosphate glucose to uridine diphosphate N-acetylglucosamine, followed by epimerization to form uridine diphosphate N-acetylgalactosamine. This process requires specific enzymes such as UDP-glucose dehydrogenase and UDP-N-acetylglucosamine 4-epimerase .
Industrial Production Methods: Industrial production of UDP-N-acetyl-D-galactosamine (disodium salt) involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are optimized to overexpress the necessary enzymes for the biosynthesis of the compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the final product .
化学反応の分析
Types of Reactions: UDP-N-acetyl-D-galactosamine (disodium salt) primarily undergoes glycosylation reactions, where it donates its N-acetyl-D-galactosamine residue to acceptor molecules such as proteins and lipids. These reactions are catalyzed by N-acetylgalactosaminyltransferases .
Common Reagents and Conditions: The glycosylation reactions involving UDP-N-acetyl-D-galactosamine (disodium salt) typically require the presence of divalent metal ions such as manganese or magnesium, which act as cofactors for the transferase enzymes. The reactions are carried out under physiological conditions, with pH and temperature optimized for enzyme activity .
Major Products: The major products of these glycosylation reactions are glycoproteins and glycolipids with N-acetyl-D-galactosamine residues attached to their structures. These modified molecules play essential roles in various biological functions, including cell-cell communication and immune response .
科学的研究の応用
UDP-N-acetyl-D-galactosamine (disodium salt) is widely used in scientific research due to its role in glycosylation processes. In chemistry, it is used to study the mechanisms of glycosyltransferase enzymes and to synthesize glycosylated compounds. In biology and medicine, it is employed in research on cell signaling, immune response, and the development of glycoprotein-based therapeutics. Additionally, it is used in the synthesis of aryl azide derivatives for affinity labeling of glycosyltransferases .
作用機序
The mechanism of action of UDP-N-acetyl-D-galactosamine (disodium salt) involves its role as a donor substrate for N-acetylgalactosaminyltransferases. These enzymes transfer the N-acetyl-D-galactosamine residue from the compound to acceptor molecules, forming glycosidic bonds. This process is crucial for the biosynthesis of glycoproteins and glycolipids, which are involved in various cellular functions, including signal transduction and immune response .
類似化合物との比較
Similar Compounds:
- UDP-N-acetylglucosamine (disodium salt)
- UDP-galactose (disodium salt)
- UDP-glucose (disodium salt)
- UDP-glucuronic acid (disodium salt)
Uniqueness: UDP-N-acetyl-D-galactosamine (disodium salt) is unique due to its specific role in the transfer of N-acetyl-D-galactosamine residues, which are essential for the formation of mucin-type O-glycans. This distinguishes it from other similar compounds that transfer different sugar residues, such as glucose or glucuronic acid .
特性
分子式 |
C17H27N3Na2O17P2 |
|---|---|
分子量 |
653.3 g/mol |
IUPAC名 |
disodium;[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H29N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h7-8,10-16,21,24-27H,2-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11+,12-,13-,14-,15-,16-;;/m1../s1 |
InChIキー |
CMCOZDJPCJOQHI-AMMUOFBGSA-L |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3CCC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |
正規SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3CCC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)
![Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12323312.png)
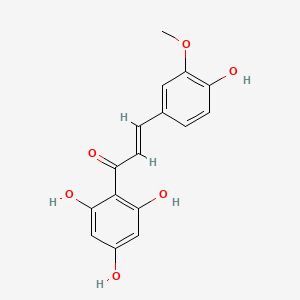


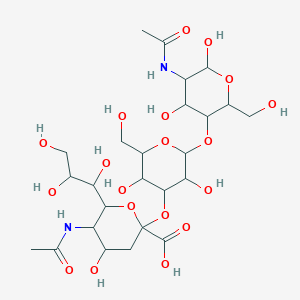
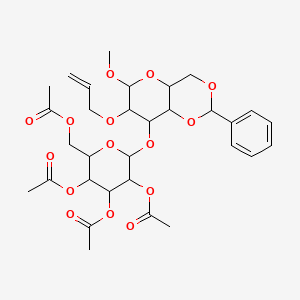
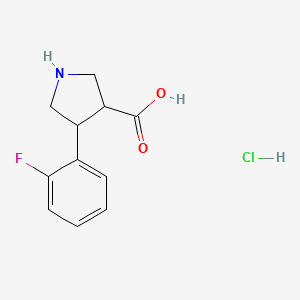
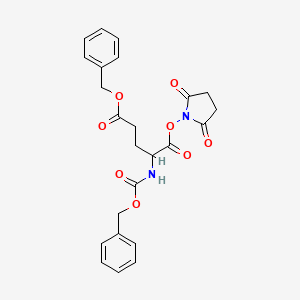
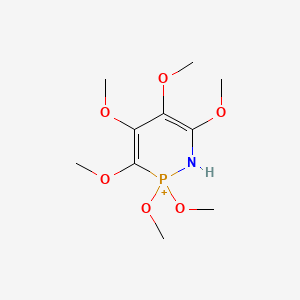
![3-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B12323365.png)
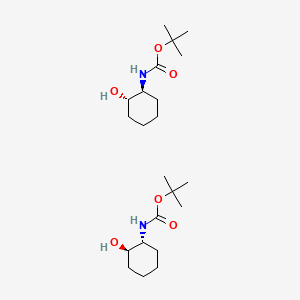
![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid;hydrochloride](/img/structure/B12323375.png)

